molecular formula C13H21N B13082067 3-Ethyl-1-phenylpentan-1-amine

3-Ethyl-1-phenylpentan-1-amine

Cat. No.: B13082067
M. Wt: 191.31 g/mol
InChI Key: JTRLRWDZJSGFNQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Ethyl-1-phenylpentan-1-amine (C₁₃H₂₁N, molecular weight: 191.31 g/mol) is a secondary amine featuring a pentane backbone with a phenyl group at the 1-position and an ethyl substituent at the 3-position. Its structure is characterized by a five-carbon chain terminating in an amine group (NH₂) at the first carbon, which is also bonded to a phenyl ring.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-ethyl-1-phenylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-3-11(4-2)10-13(14)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10,14H2,1-2H3

InChI Key

JTRLRWDZJSGFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of aniline with an appropriate alkyl halide under basic conditions. This reaction can be carried out using sodium or potassium hydroxide as the base and an organic solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Ethyl-1-phenylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

3-Ethyl-1-(2-methylphenyl)pentan-1-amine

  • Structure : Differs by a 2-methyl substitution on the phenyl ring.
  • Formula : C₁₄H₂₃N (vs. C₁₃H₂₁N for the target compound).
  • Molecular Weight : 205.34 g/mol (14.03 g/mol higher due to the methyl group).
  • Impact of Substitution : The 2-methyl group increases hydrophobicity and may enhance steric hindrance, affecting binding affinity in catalytic or biological contexts. This substitution could also alter electronic properties (e.g., electron-donating effects) .
Property 3-Ethyl-1-phenylpentan-1-amine 3-Ethyl-1-(2-methylphenyl)pentan-1-amine
Molecular Formula C₁₃H₂₁N C₁₄H₂₃N
Molecular Weight (g/mol) 191.31 205.34
Key Structural Feature Unsubstituted phenyl ring 2-Methylphenyl substituent

3-Ethyl-3-propylheptan-1-amine

  • Structure : A heptane chain with ethyl and propyl branches at the 3-position and an amine at the 1-position.
  • Formula : C₁₂H₂₇N (vs. C₁₃H₂₁N for the target compound).
  • Molecular Weight : 185.35 g/mol (lighter due to shorter aromatic moiety).
  • This compound is likely more volatile but less reactive in electrophilic substitution compared to the phenyl-containing target .
Property This compound 3-Ethyl-3-propylheptan-1-amine
Molecular Formula C₁₃H₂₁N C₁₂H₂₇N
Molecular Weight (g/mol) 191.31 185.35
Key Structural Feature Aromatic phenyl group Aliphatic heptane chain

(E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine

  • Structure: Contains an olefinic bond (C=C) at the 3-position and a 3-aminophenyl group.
  • Formula: Not explicitly stated, but estimated as C₁₂H₁₈N₂ (vs. C₁₃H₂₁N for the target compound).
  • The 3-aminophenyl group introduces additional hydrogen-bonding capacity, which could improve solubility in polar solvents .
Property This compound (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine
Molecular Formula C₁₃H₂₁N ~C₁₂H₁₈N₂
Key Structural Feature Saturated backbone Conjugated double bond + 3-aminophenyl group

Biological Activity

3-Ethyl-1-phenylpentan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by its molecular formula C13H21NC_{13}H_{21}N and a molecular weight of approximately 191.31 g/mol. Its structure includes an ethyl group and a phenyl group, which contribute to its distinct chemical properties. The compound can be represented by the following structural formula:

PropertyValue
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name This compound
Canonical SMILES CCC(CC)CC(C1=CC=CC=C1)N

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reductive Amination : Involves the reaction of a ketone with an amine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Alkylation of Aniline : This method uses an appropriate alkyl halide under basic conditions, typically employing sodium or potassium hydroxide as the base.

These synthetic routes are essential for producing the compound in both laboratory and industrial settings, allowing for high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This mechanism underlies its potential therapeutic effects.

Biological Activity

Research has indicated that compounds structurally related to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that similar compounds possess antimicrobial properties. For instance, derivatives have shown selective activity against pathogens such as Chlamydia and Neisseria meningitidis, indicating potential applications in developing new antibiotics .

Cytotoxic Effects

Research on related phenethylamines has revealed cytotoxic effects against various cancer cell lines. These compounds often demonstrate selective toxicity towards cancer cells while sparing normal cells, making them candidates for further investigation in cancer therapy .

Neuropharmacological Effects

Given the structural similarities to known psychoactive substances, there is ongoing research into the neuropharmacological effects of this compound. Preliminary studies suggest it may influence neurotransmitter systems, although detailed investigations are required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Antichlamydial Activity : A study highlighted new derivatives with selective activity against Chlamydia, suggesting that modifications in structure can enhance therapeutic efficacy .
  • Cytotoxicity in Cancer Cells : Research indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while showing low toxicity in normal cells, emphasizing their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the binding affinity of these compounds to specific receptors have provided insights into their mechanisms of action, paving the way for targeted drug design.

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